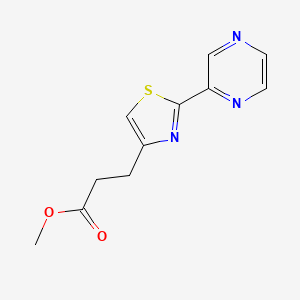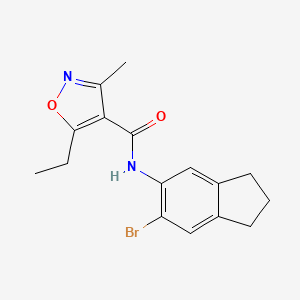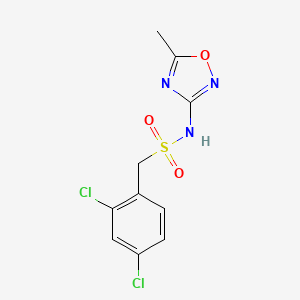![molecular formula C17H23N3O3S B7679491 N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide, also known as MPB, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers. In
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide involves its binding to a specific protein target. This binding results in a change in the conformation of the protein, which can have a variety of effects. For example, this compound's binding to a protein involved in inflammation can result in a decrease in the production of inflammatory molecules, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. As mentioned, it has anti-inflammatory properties, which can result in a reduction in inflammation. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from damage caused by oxidative stress. This compound has also been shown to have anti-tumor activity, suggesting that it may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide in lab experiments is its high purity. The synthesis method has been optimized to produce pure this compound, which is important for ensuring accurate and reproducible results. Additionally, this compound's specificity for a particular protein target makes it a useful tool for studying protein-protein interactions.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic, it is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for research on N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide. One area of interest is its potential use as a therapeutic agent. Further studies are needed to determine the efficacy of this compound in the treatment of inflammatory diseases and cancer.
Another area of interest is the development of new compounds based on this compound's structure. By modifying the structure of this compound, researchers may be able to develop compounds with improved therapeutic properties.
Finally, further studies are needed to fully understand the mechanism of action of this compound. By gaining a better understanding of how this compound interacts with its protein target, researchers may be able to develop more effective therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis method of N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide involves several steps. First, 2-methylpyrazole is reacted with paraformaldehyde to form 2-methylpyrazol-3-ylmethyl alcohol. This intermediate is then reacted with 3-bromo-N-(2-methylpropyl)benzamide to form the desired product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a useful compound for scientific research.
Applications De Recherche Scientifique
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a tool to study protein-protein interactions. This compound has been shown to bind to a specific protein target, allowing researchers to study the interaction between this protein and other molecules. This can provide valuable insights into the function of the protein and its role in various biological processes.
Another area of interest is this compound's potential use as a therapeutic agent. This compound has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-tumor activity, suggesting that it may have potential as a cancer treatment.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)10-18-17(21)15-6-4-5-14(9-15)11-24(22,23)12-16-7-8-19-20(16)3/h4-9,13H,10-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDHJCSMWFQRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC(=C1)CS(=O)(=O)CC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679417.png)


![4-[(4-Ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7679434.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![3-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B7679455.png)
![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)

![1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]pyrazole](/img/structure/B7679499.png)

![3-Ethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]imidazolidin-4-one](/img/structure/B7679512.png)
